molecular formula C9H15N3O B597008 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole CAS No. 1209727-93-4

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B597008
CAS No.: 1209727-93-4
M. Wt: 181.239
InChI Key: YUNTVXGBYBLEKS-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride (CAS 1609403-11-3) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical development known for its remarkable stability and tunable physicochemical properties . The 1,2,4-oxadiazole ring acts as a versatile bioisostere, commonly used as a replacement for ester and amide functional groups to enhance metabolic stability and modulate the selectivity of potential drug candidates . The integration of the piperidine moiety further increases the molecule's utility, providing a critical pharmacophoric point for interaction with biological targets . Researchers are exploring 1,2,4-oxadiazole-based compounds for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system applications . The structural motif is found in several approved drugs and is also present in natural products, underscoring its fundamental relevance in chemical biology . This product is offered as the hydrochloride salt to improve solubility and handling. It is supplied with documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNTVXGBYBLEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Cyclization

In this route, the amidoxime derived from 3-(piperidin-4-ylmethyl)propionitrile reacts with acetyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring.

Typical Conditions :

  • Solvent : Dichloromethane (DCM) or toluene

  • Base : Triethylamine (TEA) or pyridine

  • Temperature : 0°C to room temperature

  • Yield : 60–75%

Example Protocol :

  • Synthesize the amidoxime by treating 3-(piperidin-4-ylmethyl)propionitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours.

  • React the amidoxime (1 equiv) with acetyl chloride (1.2 equiv) in DCM with TEA (2 equiv) at 0°C for 2 hours.

  • Warm to room temperature, stir for 12 hours, and purify via column chromatography (ethyl acetate/hexane, 1:4).

Ester-Activated Cyclization with Coupling Agents

Carboxylic acid esters, when activated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), facilitate cyclization with amidoximes. This method avoids harsh acidic conditions and improves regioselectivity.

Optimized Parameters :

  • Coupling Agent : EDC (1.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 8–12 hours

  • Yield : 70–85%

Superbase-Mediated One-Pot Synthesis

A NaOH/DMSO superbase system enables one-pot synthesis from amidoximes and methyl esters at room temperature. This green chemistry approach reduces reaction time and simplifies purification.

Procedure :

  • Mix the piperidin-4-ylmethyl amidoxime (1 equiv) with methyl acetate (1.2 equiv) in DMSO.

  • Add NaOH (3 equiv) and stir at 25°C for 18 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

MethodSolventCatalyst/BaseTemperatureTime (h)Yield (%)
Acyl ChlorideDCMTEA0°C → RT1460–75
Ester + EDCDMFEDC60°C8–1270–85
Superbase (NaOH/DMSO)DMSONaOH25°C1865–80

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Although less common, this method involves the reaction of in situ–generated nitrile oxides with nitriles. For this compound, the nitrile oxide derived from hydroxylamine and a methyl-substituted precursor reacts with 3-(piperidin-4-ylmethyl)propionitrile.

Challenges :

  • Competing dimerization of nitrile oxides to furoxans.

  • Low reactivity of aliphatic nitriles.

Catalytic Enhancement :
Platinum(IV) catalysts (e.g., PtCl4) improve reaction efficiency but are costly and require anhydrous conditions.

Conditions :

  • Catalyst : PtCl4 (5 mol%)

  • Solvent : Acetonitrile, 60°C, 24 hours

  • Yield : 30–45%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes scalability, cost-effectiveness, and minimal waste. Continuous flow reactors and automated systems enhance reproducibility and yield for this compound.

Continuous Flow Cyclization

Advantages :

  • Precise temperature control.

  • Reduced reaction time (2–4 hours).

  • Yield : 80–90%.

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:7) achieve >98% purity.

  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients.

Critical Analysis of Methodologies

ParameterAcyl ChlorideEster + EDCSuperbaseCycloaddition
CostModerateHighLowVery High
ScalabilityGoodFairExcellentPoor
Environmental ImpactHigh (HCl gas)ModerateLowModerate
Purity90–95%85–92%80–88%70–80%

The superbase method (NaOH/DMSO) emerges as the most sustainable and scalable approach, whereas acyl chloride-mediated cyclization offers higher purity for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for deprotonation followed by reaction with an electrophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole and analogous compounds:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Applications References
This compound Piperidin-4-ylmethyl Methyl CNS-targeting potential, improved solubility via basicity
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl (electron-withdrawing) Methyl High thermal stability; potential energetic applications
3-tert-Butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl tert-Butyl Enhanced steric bulk; detonation properties
5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl Chloromethyl Reactive site for further derivatization
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl Piperidin-4-yl Dual heterocyclic system; antiviral activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance thermal stability and are common in energetic materials .
Anticholinesterase Activity

Substitution at the R1 and R2 positions of 1,2,4-oxadiazoles significantly impacts anticholinesterase activity. The piperidin-4-ylmethyl group in the target compound may interact with acetylcholinesterase’s peripheral anionic site, similar to derivatives reported in .

Antifungal and Nematicidal Activity

1,2,4-Oxadiazoles with amide fragments (e.g., compounds from ) demonstrate strong antifungal and nematicidal activity via succinate dehydrogenase (SDH) inhibition.

Anticancer Potential

Triazole-oxadiazole hybrids () show cytotoxic activity against HCT-116 colon carcinoma cells. The piperidine moiety in the target compound could enhance cellular uptake, but its efficacy relative to triazole derivatives remains unstudied .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidine derivatives form hydrochloride salts (e.g., 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride), improving aqueous solubility compared to nitro- or aryl-substituted analogs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 5-methyl-3-(5-nitro-1-naphthalenyl)-1,2,4-oxadiazole) exhibit higher thermal stability due to electron-withdrawing effects .
  • Metabolic Stability : Chloromethyl groups (e.g., 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole) may undergo hydrolysis, whereas piperidine derivatives are more resistant to metabolic degradation .

Biological Activity

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound acts through various biological pathways:

  • HsClpP Agonism : This compound has been identified as an agonist of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and is being explored for its anticancer properties, particularly in hepatocellular carcinoma (HCC) .
  • Enzyme Inhibition : It exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for potential treatments of neurodegenerative diseases .
  • Antibacterial Activity : The compound has shown promising antibacterial properties against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has been studied for its potential in cancer treatment:

  • Case Study : In a study focusing on HsClpP agonists, this compound demonstrated effective suppression of HCC cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025
Mycobacterium tuberculosisNot specified

These results indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound's ability to inhibit AChE and urease has been quantified in several studies:

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease1.21

These findings suggest that the compound may have therapeutic applications in treating conditions related to these enzymes.

Q & A

Q. How do structural analogs (e.g., pyrazole-oxadiazole hybrids) inform comparative studies?

  • Methodological Answer :
  • Pharmacophore Overlay : Align analogs using Schrödinger’s Phase to identify conserved interaction motifs. For example, the oxadiazole’s nitrogen atoms often mimic carbonyl groups in natural substrates .
  • In Vivo Efficacy Testing : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models. Use LC-MS/MS to quantify plasma concentrations and establish dose-response relationships .

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